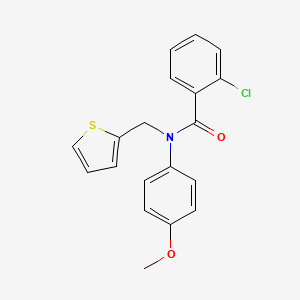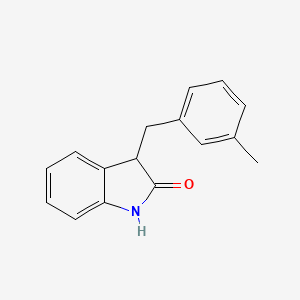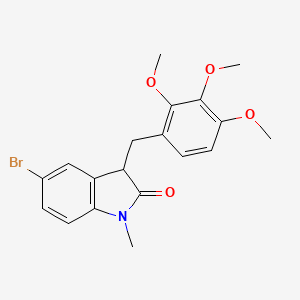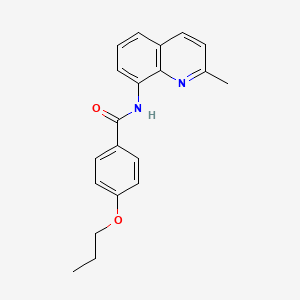![molecular formula C22H23ClN2O2S B11345469 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B11345469.png)
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,5-dimethylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,5-dimethylphenoxy)propanamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a dimethylphenoxy group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,5-dimethylphenoxy)propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the thiazole derivative.
Formation of the Propanamide Moiety: The propanamide group can be formed by reacting the intermediate with propanoic acid derivatives under amide formation conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs with antimicrobial, antifungal, or anticancer properties.
Biology: The compound can be used to study the biological pathways and mechanisms involving thiazole derivatives.
Industry: It may find applications in the development of new materials or as a precursor for other chemical syntheses.
Mecanismo De Acción
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,5-dimethylphenoxy)propanamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and dimethylphenoxy groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,5-dimethylphenoxy)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C22H23ClN2O2S |
|---|---|
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3,5-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C22H23ClN2O2S/c1-14-10-15(2)12-20(11-14)27-16(3)21(26)24-9-8-19-13-28-22(25-19)17-4-6-18(23)7-5-17/h4-7,10-13,16H,8-9H2,1-3H3,(H,24,26) |
Clave InChI |
AGGAOSLPXBGHFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11345386.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide](/img/structure/B11345391.png)
![N-(2-ethyl-6-methylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345406.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11345409.png)

![Methyl 4,5-dimethoxy-2-[({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11345420.png)

![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbenzamide](/img/structure/B11345423.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11345440.png)

![4-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11345451.png)
![ethyl [5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetate](/img/structure/B11345455.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11345463.png)
